molecular formula C14H19BrN2O B1399381 1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone CAS No. 1316221-34-7

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone

Cat. No. B1399381
CAS RN: 1316221-34-7
M. Wt: 311.22 g/mol
InChI Key: JHQSTJPWYHSDHS-UHFFFAOYSA-N
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Description

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone, also known as 1-(4-(6-bromo-2-methylpyridin-3-yl)azepan-1-yl)ethanone, is an organic compound with a molecular formula of C12H12BrNO. It is a white solid with a melting point of about 150 °C. It is an important intermediate in the synthesis of various pharmaceuticals, and has been used in a variety of scientific research applications.

Scientific Research Applications

Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its bromopyridine moiety can undergo cross-coupling reactions, making it a precursor for compounds with potential antitumor, antibacterial, and anti-inflammatory activities .

Agriculture

In the agricultural sector, derivatives of this compound could be explored for their potential use as novel pesticides or herbicides. The bromine atom presents opportunities for further functionalization, which could lead to the development of new agrochemicals .

Material Science

The compound’s structural features make it a candidate for the development of organic electronic materials. Its potential applications include serving as a building block for conductive polymers or organic light-emitting diodes (OLEDs) .

Environmental Science

Researchers could investigate the use of this compound in environmental remediation processes. For example, its derivatives might bind to heavy metals or organic pollutants, aiding in their extraction from contaminated sites .

Biochemistry

In biochemistry research, this compound could be used to study protein-ligand interactions. Its structural complexity allows it to serve as a scaffold for developing probes or inhibitors that can modulate enzyme activity .

Pharmacology

The compound’s ability to be modified makes it a versatile tool in drug discovery. It could be used to create analogs for high-throughput screening, helping identify new drug candidates with desirable biological activities .

properties

IUPAC Name

1-[4-[(6-bromopyridin-2-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-11(18)17-8-3-4-12(7-9-17)10-13-5-2-6-14(15)16-13/h2,5-6,12H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSTJPWYHSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone
Reactant of Route 6
1-(4-((6-Bromopyridin-2-yl)methyl)azepan-1-yl)ethanone

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